

Comparative Analysis of Minimum Inhibitory Concentration (MIC) of N-Alkyl Imidazole Derivatives

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Compound of Interest

Compound Name: *1H-imidazol-2-ylmethanol*
Hydrochloride

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A review of experimental data on the antimicrobial potency of N-alkyl imidazole derivatives, with a focus on the influence of the N-pentyl substituent and related alkyl chains.

This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) of N-alkyl imidazole derivatives against various microbial strains. The data presented is intended for researchers, scientists, and drug development professionals working on the discovery of novel antimicrobial agents. The antimicrobial activity of imidazole derivatives is significantly influenced by the nature of the substituent at the N-1 position of the imidazole ring. This guide focuses on the structure-activity relationship (SAR) of N-alkyl substitution, with a particular interest in the N-pentyl chain length, by comparing it with other N-alkyl derivatives.

Quantitative Comparison of MIC Values

The antimicrobial efficacy of N-alkyl imidazole derivatives is closely tied to the length of the alkyl chain. The following table summarizes the MIC values for a series of N-alkyl imidazole derivatives against Gram-positive and Gram-negative bacteria. The data indicates a clear trend: antimicrobial activity, particularly against Gram-positive bacteria, increases with the elongation of the N-alkyl chain.

Derivative	Alkyl Chain Length	Staphylococcus aureus MIC (µg/mL)	Bacillus subtilis subsp. spizizenii MIC (µg/mL)	Escherichia coli MIC (µg/mL)	Pseudomonas aeruginosa MIC (mM)	Reference
N-Methylimidazole	C1	>2500	>2500	>2500	-	[1]
N-Ethylimidazole	C2	>2500	>2500	>2500	-	[1]
N-Propylimidazole	C3	>2500	>2500	>2500	-	[1]
N-Butylimidazole	C4	>2500	>2500	>2500	-	[1]
N-Pentylimidazole	C5	-	-	-	>10	[2]
N-Hexylimidazole	C6	-	-	-	3.29	[2]
N-Heptylimidazole-2-carboxaldehyde	C7	40	20	>2500	-	[1]
N-Octylimidazole-2-	C8	10	5	>2500	-	[1]

carboxalde
hyde

N-
Decylimida
zole-2-
carboxalde
hyde

C10

5

5

>2500

-

[1]

Note: Data for N-pentylimidazole and N-hexylimidazole against *S. aureus*, *B. subtilis*, and *E. coli* were not available in the cited sources. The MIC for *P. aeruginosa* is presented in mM as reported in the source.

The data clearly demonstrates that shorter N-alkyl chains (C1-C4) exhibit poor antibacterial activity.[1] A significant increase in potency is observed with longer alkyl chains (C7-C10), especially against Gram-positive bacteria like *S. aureus* and *B. subtilis*. [1] For instance, N-decylimidazole-2-carboxaldehyde shows a remarkable MIC of 5 µg/mL against both of these strains.[1] While specific data for N-pentylimidazole against these bacteria is not available in the provided sources, the trend suggests its activity would lie between that of the N-butyl and N-heptyl derivatives. Against *P. aeruginosa*, N-hexylimidazole was found to be the most active among the tested N-alkylimidazoles.[2]

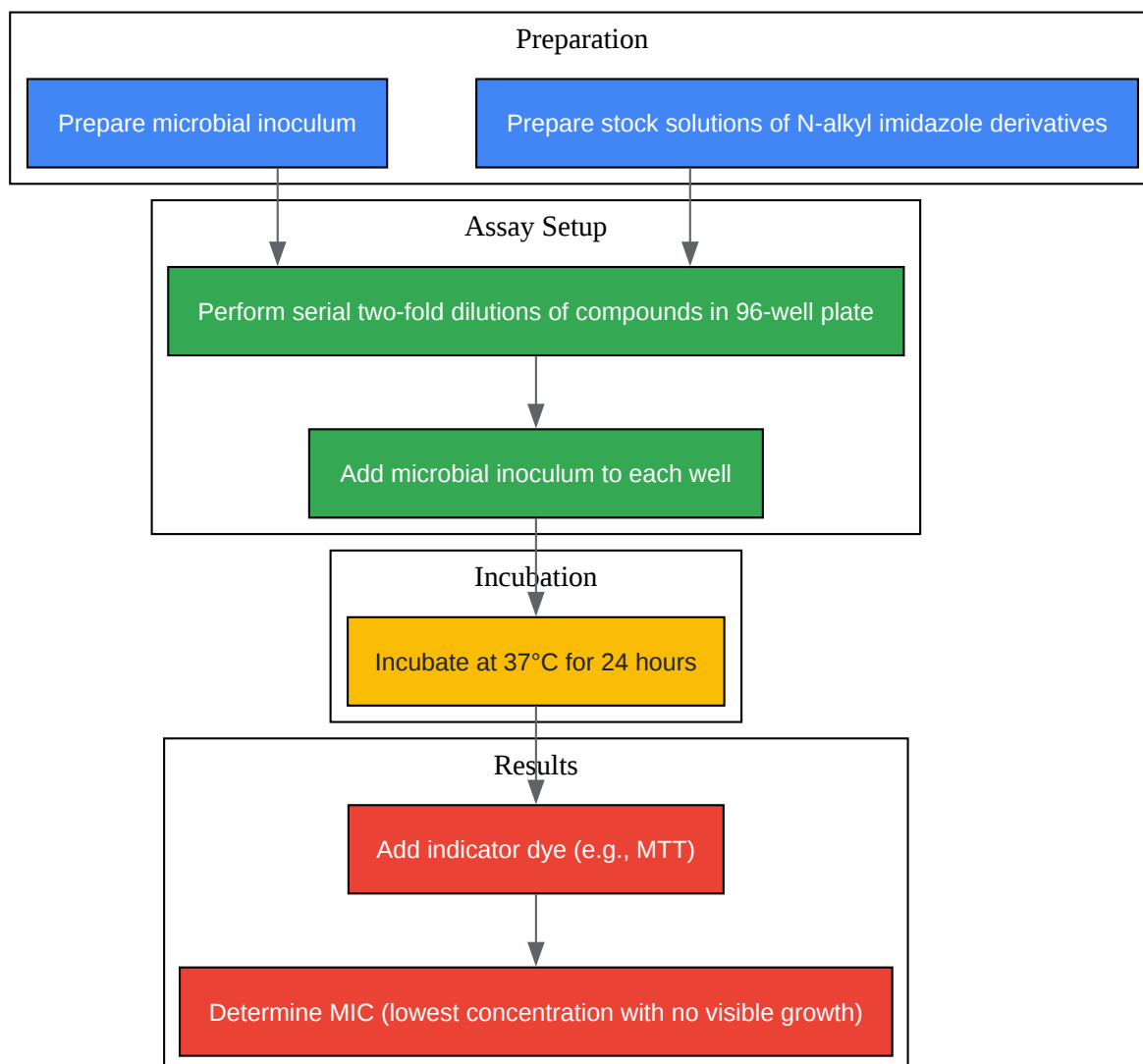
Experimental Protocols

The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. The following table outlines the methodologies employed in the cited studies.

Parameter	Method Description
Methodology	Broth microdilution method.[1][2]
Microbial Strains	Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis subsp. spizizenii), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[1][2]
Inoculum Preparation	Bacterial cultures were grown overnight and diluted to a specific concentration (e.g., 0.5 McFarland standard, approximately 2.0×10^5 CFU/mL).[2]
Compound Preparation	Test compounds were dissolved in a suitable solvent (e.g., 10% DMSO) to create stock solutions.[2]
Assay Procedure	Two-fold serial dilutions of the test compounds were prepared in a 96-well microtiter plate. An equal volume of the microbial inoculum was added to each well.[2]
Incubation	The microtiter plates were incubated at 37°C for 24 hours.[2]
MIC Determination	The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. This was often determined by adding an indicator dye such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2]
Controls	A negative control (e.g., 10% DMSO) and a positive control (microbial growth without the test compound) were included.[2]

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

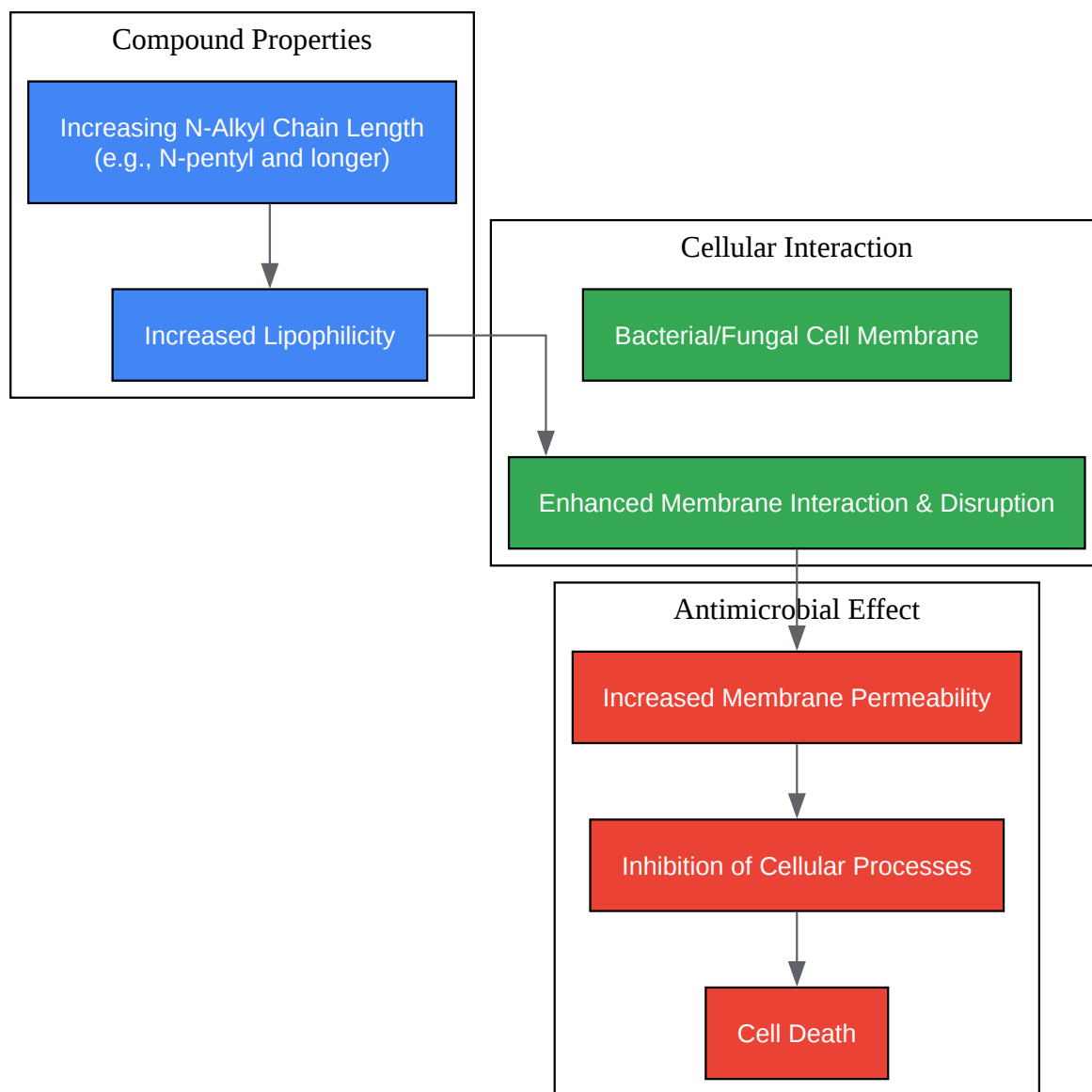


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Caption: Workflow for MIC determination by broth microdilution.

Signaling Pathways and Logical Relationships in Antimicrobial Action

The primary mechanism of action for many imidazole-based antifungal agents involves the inhibition of the enzyme lanosterol 14 α -demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death. While the antibacterial mechanism of N-alkyl imidazoles is less definitively established, it is thought to involve the disruption of the bacterial cell membrane integrity, particularly in Gram-positive bacteria. The increasing lipophilicity with longer alkyl chains likely enhances the interaction and disruption of the lipid-rich bacterial cell membrane.



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Caption: Logical relationship of N-alkyl chain length to antimicrobial action.

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References

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